molecular formula C13H21NO B7508077 N-cyclohexylcyclohex-3-ene-1-carboxamide

N-cyclohexylcyclohex-3-ene-1-carboxamide

Cat. No.: B7508077
M. Wt: 207.31 g/mol
InChI Key: FHZIHNKVMRCBRJ-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohex-3-ene-1-carboxamide, also known as CHC, is a compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

N-cyclohexylcyclohex-3-ene-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. In organic synthesis, this compound has been used as a building block for the synthesis of complex organic molecules. In material science, this compound has been explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohex-3-ene-1-carboxamide is not fully understood, but it is believed to interact with various molecular targets in the body, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. This compound has also been shown to interact with certain receptors in the body, including the dopamine receptor, which is involved in the regulation of mood and movement.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In animal studies, this compound has been shown to improve cognitive function and memory, reduce inflammation, and protect against oxidative stress. This compound has also been shown to have antitumor activity and may have potential as a chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexylcyclohex-3-ene-1-carboxamide is its potential as a versatile building block for organic synthesis. This compound can be used to synthesize a wide range of complex organic molecules, making it a valuable tool for synthetic chemists. However, the synthesis of this compound is challenging, and its yield and purity can be difficult to control. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-cyclohexylcyclohex-3-ene-1-carboxamide. One area of interest is the development of new synthetic methods for the synthesis of this compound and its derivatives, with improved yield and purity. Another area of interest is the investigation of the mechanism of action of this compound, including its interactions with various molecular targets in the body. Finally, there is potential for the development of new drugs based on the structure of this compound, with improved efficacy and reduced side effects.
Conclusion:
In conclusion, this compound is a compound that has been the subject of scientific research due to its potential applications in various fields. This compound can be synthesized through a multi-step process, and its potential applications include medicinal chemistry, organic synthesis, and material science. This compound has been shown to interact with various molecular targets in the body, and it has various biochemical and physiological effects. While this compound has advantages as a versatile building block for organic synthesis, its synthesis can be challenging, and its mechanism of action is not fully understood. There are several future directions for research on this compound, including the development of new synthetic methods, investigation of its mechanism of action, and the development of new drugs based on its structure.

Synthesis Methods

N-cyclohexylcyclohex-3-ene-1-carboxamide can be synthesized through a multi-step process involving the reaction of cyclohexanone with cyclohexylamine, followed by a series of chemical reactions to yield the final product. The synthesis of this compound is challenging, and researchers have explored various methods to improve its yield and purity.

Properties

IUPAC Name

N-cyclohexylcyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1,3,11-12H,2,4-10H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZIHNKVMRCBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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